molecular formula C25H20ClN3O4S B2443293 2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide CAS No. 894556-35-5

2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2443293
CAS No.: 894556-35-5
M. Wt: 493.96
InChI Key: FGEWIQCONZZOMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C25H20ClN3O4S and its molecular weight is 493.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[3-(3-chlorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN3O4S/c1-33-19-11-9-17(10-12-19)27-22(30)14-28-21-8-3-2-7-20(21)25(24(28)32)29(23(31)15-34-25)18-6-4-5-16(26)13-18/h2-13H,14-15H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGEWIQCONZZOMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide is a member of the thiazolidinone class, known for its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on various research findings.

  • Molecular Formula : C26H22ClN3O3S
  • Molecular Weight : 492.0 g/mol
  • CAS Number : 893786-50-0

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the thiazolidinone scaffold.
  • Introduction of the chlorophenyl and methoxyphenyl groups via acylation reactions.
  • Final purification through recrystallization or chromatography.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, a study highlighted the anticancer activity of thiazolidinone derivatives against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as the MAPK/ERK pathway .

Anti-inflammatory Effects

The compound also shows promise in anti-inflammatory applications. Similar thiazolidinone derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators like prostaglandins . In vitro studies demonstrated that related compounds significantly decreased levels of interleukins (IL-6 and IL-1) in activated macrophages, suggesting a potential for treating inflammatory diseases .

Case Studies

  • Anticancer Study : A recent study synthesized several derivatives of thiazolidinones and evaluated their anticancer effects on human cancer cell lines. The most active compounds exhibited IC50 values in the low micromolar range against breast and lung cancer cells, indicating their potential as lead compounds for further development .
  • Anti-inflammatory Study : In another investigation, a series of thiazolidinone derivatives were tested for their ability to inhibit COX-1 and COX-2 enzymes. The most potent derivative showed a COX-2 IC50 value significantly lower than that of celecoxib, a standard anti-inflammatory drug, highlighting its therapeutic potential .

The proposed mechanisms for the biological activity of this compound include:

  • Enzyme Inhibition : Interaction with key enzymes involved in inflammation and cancer progression.
  • Cell Signaling Modulation : Alteration of signaling pathways that regulate cell survival and apoptosis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.